

Application Notes and Protocols for Utilizing CAL-130 in Kinase Assays

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Compound of Interest		
Compound Name:	CAL-130 Hydrochloride	
Cat. No.:	B1139508	Get Quote

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Introduction

CAL-130 is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The isoform-selective nature of CAL-130 offers the potential for a more targeted therapeutic approach with a potentially wider therapeutic window compared to pan-PI3K inhibitors.

These application notes provide detailed protocols for utilizing CAL-130 in both biochemical and cellular kinase assays to assess its inhibitory activity and effects on downstream signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CAL-130 and Other PI3K Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CAL-130 against the four Class I PI3K isoforms. For comparison, IC50 values for other representative PI3K inhibitors are also included.



Inhibitor	p110α (nM)	p110β (nM)	p110δ (nM)	p110y (nM)	Isoform Selectivity
CAL-130	115[1]	56[1]	1.3[1]	6.1[1]	δ/γ selective
Idelalisib (CAL-101)	>1000	>1000	15	110	δ selective[2]
IPI-145 (Duvelisib)	1700	920	3	27	δ/γ selective[3]
BKM120 (Buparlisib)	52	166	116	262	Pan-Class I
GDC-0941 (Pictilisib)	3	33	3	75	α/δ selective[3]

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to determine the IC50 value of CAL-130 against PI3K δ and PI3K γ . The ADP-GloTM Kinase Assay measures the amount of ADP produced during the kinase reaction, where a decrease in ADP production corresponds to inhibition of the kinase.[4][5][6]

Materials:

- Recombinant human PI3Kδ and PI3Kγ enzymes
- Lipid substrate (e.g., PIP2)
- ATP
- CAL-130
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)



- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of CAL-130 in DMSO. Further dilute the inhibitor in kinase buffer to the desired final concentrations.
 - Prepare the PI3K enzyme and lipid substrate in kinase buffer at 2x the final desired concentration.
 - Prepare ATP in kinase buffer at 2x the final desired concentration.
- · Kinase Reaction:
 - Add 5 μL of the diluted CAL-130 or vehicle control (DMSO) to the wells of the plate.
 - Add 10 μL of the 2x enzyme/substrate mix to each well.
 - Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding 10 μL of the 2x ATP solution to each well.
 - Incubate for 60 minutes at room temperature.
- ADP Detection:
 - Add 25 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.



- Incubate for 30-60 minutes at room temperature.
- Data Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of inhibition for each CAL-130 concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay: Western Blot Analysis of p-Akt

This protocol describes how to assess the inhibitory effect of CAL-130 on the PI3K signaling pathway in a cellular context by measuring the phosphorylation of the downstream effector Akt.

Materials:

- Cancer cell line with known PI3K pathway activity (e.g., a cell line with a PTEN mutation or PIK3CA mutation)
- Cell culture medium and supplements
- CAL-130
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody against a loading control (e.g., GAPDH or β-actin)



- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system for Western blots

Procedure:

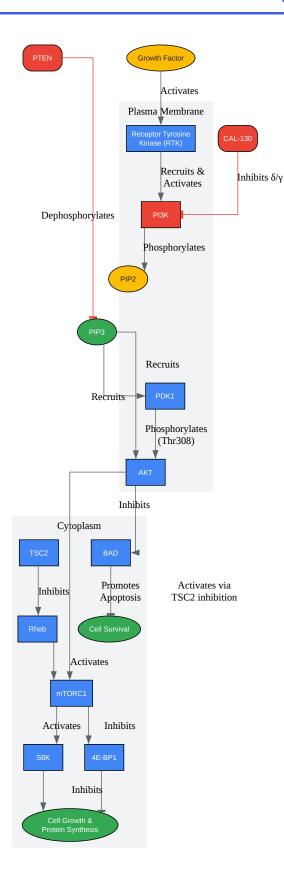
- Cell Culture and Treatment:
 - Culture the chosen cell line to 70-80% confluency.
 - Treat the cells with a serial dilution of CAL-130 or vehicle control (DMSO) for a specified time (e.g., 2 hours).
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Collect the cell lysates and centrifuge to pellet cell debris.
 - Transfer the supernatant to a new tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.



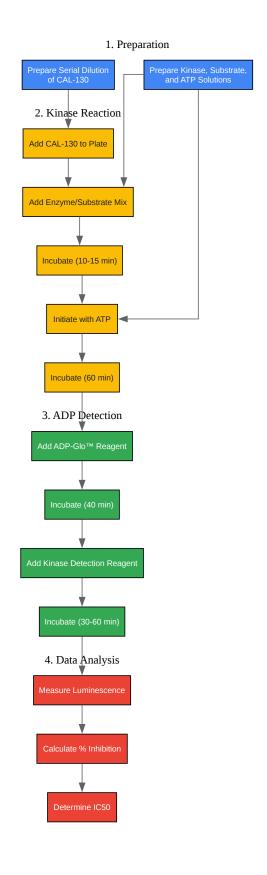
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities for p-Akt, total Akt, and the loading control.
 - Normalize the p-Akt signal to the total Akt and loading control signals.
 - Compare the levels of p-Akt in CAL-130-treated cells to the vehicle-treated control to determine the inhibitory effect.

Mandatory Visualizations

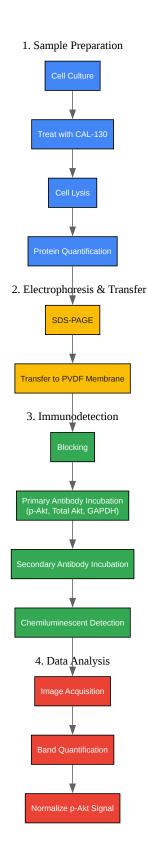












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